1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid is a compound that combines a piperazine derivative with an oxalic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific fields . The compound’s structure includes a piperazine ring substituted with a 2-nitrophenylmethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]piperazine typically involves the reaction of 2-nitrobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These methods produce piperazine as a co-product, which can then be further reacted with 2-nitrobenzyl chloride to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products
Reduction: 1-[(2-Aminophenyl)methyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in the paralysis of certain parasites . The nitro group can also undergo reduction to form an amino group, which may interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used as a building block in organic synthesis.
1,4-Dimethylpiperazine: Another piperazine derivative with similar applications in chemical synthesis.
Uniqueness
1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry that other piperazine derivatives may not fulfill .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;3-1(4)2(5)6/h1-4,12H,5-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFJPCHOYWCJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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